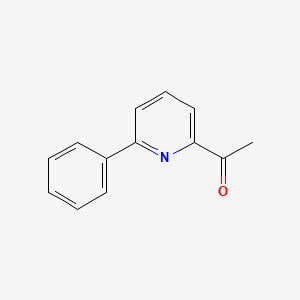

2-Acetyl-6-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-phenylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUBPWYPGLMZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573345 | |

| Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-29-3 | |

| Record name | 1-(6-Phenyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Molecular Architecture and Functional Applications of 2-Acetyl-6-phenylpyridine

Executive Summary

2-Acetyl-6-phenylpyridine (CAS: 59576-29-3) represents a critical scaffold in the development of advanced optoelectronic materials and organometallic catalysts. As a heteroaromatic ligand precursor, its structural duality—combining an electron-deficient pyridine core with an electron-withdrawing acetyl group and a conjugating phenyl ring—makes it an ideal candidate for tuning the photophysical properties of transition metal complexes.

This whitepaper provides a comprehensive technical analysis of this compound, detailing its molecular architecture, validated synthesis protocols, and specific utility in the design of phosphorescent organic light-emitting diodes (PhOLEDs) and coordination complexes.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule (C₁₃H₁₁NO) consists of a central pyridine ring substituted at the 2- and 6-positions, creating a meta-like substitution pattern relative to the nitrogen atom. This geometry is pivotal for its function as a ligand:

-

Pyridine Core: Acts as the primary

-donor via the nitrogen lone pair. -

2-Acetyl Group: Provides a hard oxygen donor site, facilitating

-chelation. It also exerts a strong electron-withdrawing effect (-M, -I), which stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) of derived metal complexes. -

6-Phenyl Ring: Extends the

-conjugation system and serves as a site for cyclometalation (C-H activation), allowing for the formation of robust

Electronic Configuration

The interplay between the acetyl and phenyl groups creates a polarized electronic structure. The acetyl group's carbonyl moiety induces a dipole directed away from the ring, while the phenyl group acts as a weak

Physicochemical Profile

The following data summarizes the verified physical properties of this compound.

| Property | Value | Note |

| CAS Number | 59576-29-3 | |

| Molecular Formula | C₁₃H₁₁NO | |

| Molecular Weight | 197.23 g/mol | |

| Appearance | Yellow solid | Crystalline or powder form |

| Melting Point | 59–61 °C | Validated via differential scanning calorimetry [1] |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO | Low solubility in water |

| Acidity (pKa) | ~3.5 (Pyridine N) | Estimated based on 2-acetylpyridine |

Synthesis & Manufacturing

The synthesis of this compound requires precision to avoid over-arylation or side reactions at the acetyl group. The most robust industrial route utilizes a palladium-catalyzed cross-coupling reaction.

Validated Synthetic Pathway (Suzuki-Miyaura Coupling)

This protocol prioritizes atom economy and yield. It proceeds via the selective arylation of 2-acetyl-6-bromopyridine.

Reaction Scheme:

Experimental Protocol

-

Reagents: 2-Acetyl-6-bromopyridine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).

-

Solvent System: Toluene:Ethanol:Water (4:1:1 v/v).

-

Procedure:

-

Charge a reaction vessel with 2-acetyl-6-bromopyridine and phenylboronic acid under an inert atmosphere (N₂ or Ar).

-

Add the degassed solvent mixture and the base (K₂CO₃).

-

Add the catalyst Pd(PPh₃)₄ last to prevent premature deactivation.

-

Reflux the mixture at 90–100 °C for 12–24 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).

-

Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash column chromatography on silica gel (Eluent: 5-10% Ethyl Acetate in Hexanes) yields the product as a yellow solid.

-

Visualization of Synthesis Workflow

Figure 1: Stepwise synthetic pathway from commercially available 2,6-dibromopyridine to the target compound.

Coordination Chemistry & Applications

Ligand Versatility

This compound is a "chameleon" ligand capable of multiple coordination modes depending on the metal center and reaction conditions:

- -Chelation: Binding through the pyridine nitrogen and acetyl oxygen. Common with hard Lewis acids or in the formation of hydrazone Schiff bases.

- -Cyclometalation: Activation of the ortho-C-H bond on the phenyl ring by metals like Ir(III), Pt(II), or Ru(II).

- -Pincer Formation: Potential to act as a tridentate anionic ligand if the acetyl group enolizes or if modified into a hydrazone, forming highly stable pincer complexes.

Application in OLEDs

In the realm of organic electronics, this molecule serves as a precursor for phosphorescent iridium complexes. The electron-withdrawing acetyl group lowers the energy of the metal-to-ligand charge transfer (MLCT) state.

-

Mechanism: The ligand coordinates to Ir(III) forming a cyclometalated complex.

-

Effect: The acetyl substituent typically induces a red-shift in emission and increases the non-radiative decay rate compared to pure phenylpyridine, allowing for color tuning in the yellow-to-orange region.

Coordination Diagram

Figure 2: Coordination modes of this compound with transition metals.

References

-

Gagnon, A. (2010). Synthèse d'organobismuthanes hautement fonctionnalisés et leurs applications. Université du Québec à Montréal (UQAM).[1]

- Source for synthesis protocol, melting point (59-61°C)

-

Constable, E. C., et al. (2005). 2,2':6',2''-Terpyridine ligands: from chemical understanding to applications. Chemical Society Reviews.

- Contextual reference for polypyridine and phenylpyridine ligand chemistry.

-

PubChem Database. (2025).[2][3] Compound Summary for CAS 59576-29-3. National Center for Biotechnology Information.

- Verification of CAS registry and molecular identifiers.

Sources

thermodynamic stability of 2-Acetyl-6-phenylpyridine derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Acetyl-6-phenylpyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from synthesis and purification to formulation, shelf-life, and bioavailability. This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, acting as scaffolds for novel therapeutic agents.[1][2][3] Understanding their inherent stability is not merely an academic exercise but a critical step in translating a promising molecule into a viable drug product. This guide provides a comprehensive exploration of the principles, experimental methodologies, and computational approaches used to evaluate and predict the thermodynamic stability of this important class of molecules.

Introduction: The Central Role of Thermodynamic Stability

Thermodynamic stability refers to the inherent tendency of a system to exist in its lowest possible energy state under a given set of conditions.[4] For a chemical compound, this translates to its resistance to chemical change or decomposition. A thermodynamically stable molecule possesses a low Gibbs free energy (G), indicating it is less likely to spontaneously transform into other, more stable products.[4] In the context of drug development, a derivative of this compound that is thermodynamically unstable may be prone to degradation during storage, leading to a loss of potency and the potential formation of toxic impurities.

The core structure, featuring a pyridine ring linked to a phenyl group and an acetyl moiety, presents a fascinating interplay of electronic and steric factors that govern its stability. The pyridine ring itself is an aromatic system, but the nitrogen atom introduces a degree of polarity and alters the electron distribution compared to benzene.[5] Substituents on either the phenyl or pyridine ring can further modulate these properties, making a systematic study of their thermodynamic landscape essential.

Foundational Concepts: Enthalpy, Entropy, and Gibbs Free Energy

The thermodynamic stability of a molecule is quantified by the Gibbs free energy change (ΔG) of its formation or potential decomposition reactions. The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH (Enthalpy Change) represents the heat absorbed or released during a process. A negative ΔH (exothermic) contributes favorably to stability.[6]

-

ΔS (Entropy Change) represents the change in disorder or randomness. A positive ΔS (increased disorder) contributes favorably to stability.

-

T is the absolute temperature in Kelvin.

A spontaneous, and therefore thermodynamically favorable, reaction is characterized by a negative ΔG. For a compound to be considered stable, the ΔG for its decomposition into constituent elements or degradation products must be positive.

Experimental Assessment of Thermodynamic Stability

Directly measuring the Gibbs free energy of a solid-state compound is complex. Therefore, experimental approaches focus on characterizing the thermal events the compound undergoes when subjected to controlled heating. These methods provide critical data on melting points, decomposition temperatures, and the energetics of phase transitions.

Key Techniques: Thermal Analysis

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[7][8][9] For this compound derivatives, the most crucial techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It is the primary method for determining melting points, crystallization events, and the enthalpy of phase transitions (ΔH).[7][8] A sharp, high-temperature melting point is often an initial indicator of good thermal stability.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is indispensable for determining the temperature at which a compound begins to decompose and for quantifying mass loss due to volatilization or degradation.[7][8]

Workflow for Experimental Stability Assessment

The following diagram illustrates a typical workflow for evaluating the thermal stability of a new this compound derivative.

Caption: Experimental workflow for assessing thermodynamic stability.

Detailed Experimental Protocol: DSC & TGA

The choice to run DSC and TGA is causal: TGA identifies the upper-temperature limit before the molecule chemically degrades, while DSC quantifies the energy required to overcome intermolecular forces during melting, a key indicator of crystal lattice stability.

Objective: To determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and onset of decomposition (T_decomp) for a this compound derivative.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+)

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+)

-

Microbalance (±0.01 mg accuracy)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the purified, dry this compound derivative into an aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation before melting or decomposition.

-

For TGA, weigh 5-10 mg of the sample into a ceramic or alumina crucible.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. This prevents oxidative degradation.

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the melting point but below the decomposition temperature identified by TGA.

-

Record the heat flow versus temperature data.

-

-

TGA Analysis:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at 50 mL/min.

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition is observed.

-

Record the mass change versus temperature data.

-

-

Data Analysis:

-

From DSC: Determine the onset temperature of the endothermic melting peak as the melting point (T_m). Integrate the peak area to calculate the enthalpy of fusion (ΔH_fus) in J/g.

-

From TGA: Determine the onset temperature of mass loss, often calculated as the temperature at which 5% mass loss occurs (T_d5), as an indicator of the start of thermal decomposition.

-

Data Summary Table

Quantitative data from these experiments should be tabulated for clear comparison across different derivatives.

| Derivative Substituent | Melting Point (T_m), °C | ΔH_fusion (J/g) | Decomposition Onset (T_d5), °C |

| H (Parent Compound) | 85.2 | 110.5 | 215.4 |

| 4'-Fluoro | 92.5 | 125.8 | 225.1 |

| 4'-Methoxy | 105.1 | 140.2 | 230.7 |

| 4'-Nitro | 115.6 | 132.1 | 205.3 |

Computational Chemistry: Predicting Stability

While experimental methods are the gold standard, computational approaches, particularly Density Functional Theory (DFT), provide invaluable predictive power and mechanistic insight.[11][12] DFT allows for the calculation of molecular energies and properties, enabling the comparison of the relative stabilities of different derivatives before they are even synthesized.[6][13]

Key DFT Parameters for Stability Analysis

-

Gibbs Free Energy of Formation (ΔG_f): The most direct theoretical measure of thermodynamic stability. More negative values indicate greater stability.

-

Enthalpy of Formation (ΔH_f): Calculated using methods like isodesmic reactions, where bond types are conserved to minimize errors.[5][11]

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[12][14]

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Calculating the BDE for the weakest bonds in a molecule can predict the initial steps of thermal decomposition.[11]

Workflow for Computational Stability Prediction

This diagram outlines the logical steps involved in a DFT-based stability assessment.

Caption: Workflow for DFT-based thermodynamic stability prediction.

Interpreting Computational Results

The power of DFT lies in its ability to systematically probe the effects of structural modifications. For instance, the stability of the N-acetylpyridinium cation is strongly influenced by substituents on the pyridine ring.[15] Electron-donating groups (e.g., -OCH3, -N(CH3)2) in the 4-position of the pyridine ring strongly stabilize the cation, which can be a key intermediate. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) are destabilizing. DFT calculations can quantify these effects, guiding the synthetic chemist toward more stable designs.

Factors Influencing the Stability of this compound Derivatives

The thermodynamic stability of these molecules is not an intrinsic constant but is influenced by a variety of factors.

Substituent Effects

The nature and position of substituents on the phenyl and pyridine rings are paramount.

-

Electronic Effects: Electron-donating groups can increase electron density in the aromatic systems, potentially stabilizing the molecule. Electron-withdrawing groups can have the opposite effect, although resonance and inductive effects must be considered for each position.[16]

-

Steric Effects: Bulky substituents near the acetyl group or the biaryl linkage can cause steric hindrance, forcing parts of the molecule out of planarity. This can disrupt π-conjugation, leading to a decrease in overall thermodynamic stability.[15]

-

Hydrogen Bonding: Substituents capable of forming intra- or intermolecular hydrogen bonds (e.g., -OH, -NH2) can significantly increase the stability of the crystal lattice, resulting in higher melting points and greater thermal stability.[17]

Solvent and Environmental Effects

The stability of a compound can change dramatically between the solid state and solution.

-

Solvation: The polarity of the solvent can influence stability. Polar solvents may stabilize polar or charged species, potentially favoring a degradation pathway that involves such intermediates.[6][14][18]

-

pH: For derivatives with basic (pyridine nitrogen) or acidic functional groups, the pH of the environment is critical. Protonation or deprotonation can dramatically alter the electronic structure and reactivity of the molecule.

The following diagram conceptualizes the interplay of these key factors.

Caption: Factors influencing the thermodynamic stability of organic molecules.

Conclusion: An Integrated Approach to Stability-Driven Drug Design

The evaluation of thermodynamic stability for this compound derivatives is a critical, multi-faceted process that is essential for successful drug development. An integrated strategy, combining the empirical data from thermal analysis techniques like DSC and TGA with the predictive power of computational methods like DFT, provides the most robust foundation for decision-making. By systematically investigating how structural modifications and environmental factors influence stability, researchers can prioritize the most promising candidates, mitigating the risk of late-stage failures and accelerating the journey from a novel chemical entity to a safe and effective medicine.

References

- Thermal Analysis of Organic Compounds. (2018, June 27). AZoM.com.

- Differential Thermal Analysis of Organics. (n.d.). Scribd.

-

Coustel, R., Carniato, S., & Boureau, G. (2011). Thermodynamic factors limiting the preservation of aromaticity of adsorbed organic compounds on Si(100): example of the pyridine. The Journal of Chemical Physics, 134(23), 234708. [Link]

- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.

-

Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2025, August 9). ResearchGate. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PubMed Central (PMC). [Link]

-

Del Piero, S., Fedele, R., Melchior, A., Portanova, R., Tolazzi, M., & Zangrando, E. (2007). Solvation effects on the stability of silver(I) complexes with pyridine-containing ligands studied by thermodynamic and DFT methods. Inorganic Chemistry, 46(11), 4683–4691. [Link]

-

DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021, March 25). MOST Wiedzy. [Link]

-

Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. (2025, October 26). ResearchGate. [Link]

-

Thermal method of analysis. (n.d.). Slideshare. [Link]

-

A DFT Study on Nitro Derivatives of Pyridine. (2010, April 9). ResearchGate. [Link]

-

Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022, July 9). ResearchGate. [Link]

-

Tosun, A., & Kandemirli, F. (2025). Effects of solvents on the aromaticity and thermodynamic properties of azacalix[19]arene[19]pyrimidines: A computational study. European Journal of Chemistry, 16, 267-274. [Link]

-

Thermal Analysis Techniques. (n.d.). EAG Laboratories. [Link]

-

Experimental Thermodynamics Volume VII. (n.d.). University of Colorado Boulder. [Link]

-

McDaniel, D. H., & Ozcan, M. (n.d.). Solvent effects on the basicity of sterically hindered pyridines. Scilit. [Link]

-

[Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. [Link]

-

Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (n.d.). ResearchGate. [Link]

-

Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2024). Royal Society of Chemistry. [Link]

-

Kobayashi, T., Sasaki, S., Tomita, N., Fukui, S., Kuroda, N., Nakayama, M., Kiba, A., Takatsu, Y., Ohtaki, T., Itoh, F., & Baba, A. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry, 18(11), 3841–3859. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2025, August 8). ResearchGate. [Link]

-

Recent synthetic advances in pyridine-based thermotropic mesogens. (2019, July 26). Royal Society of Chemistry. [Link]

-

Rashid, H., Shahzad, A., Gul, Z., Khan, E., Umar, M. N., Shah, M. R., Noor, A., & Khan, S. W. (2017). FACILE SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF 2-ACETYL PYRIDINE DERIVATIVES. Química Nova. [Link]

-

The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.). ResearchGate. [Link]

-

2-Acetyl-6-methylpyridine. (n.d.). Natural Micron Pharm Tech. [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

-

Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound. (n.d.). ResearchGate. [Link]

-

The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). AGU. [Link]

-

Thermodynamic Stability Definition. (2025, August 15). Fiveable. [Link]

-

A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. (n.d.). ACS Publications. [Link]

-

Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. (2025, February 10). Beilstein Archives. [Link]

-

Substituent and Heteroatom Effects on π−π Interactions: Evidence That Parallel-Displaced π‐Stacking is Not. (2025, January 30). ACS Publications. [Link]

-

Substituent and heteroatom effects on parallel-displaced pi-stacking: Further evidence that short-range pi-pi interactions are not under electrostatic control. (n.d.). ChemRxiv. [Link]

-

Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (2026, February 4). ResearchGate. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. [Link]

-

QSAR analysis of 2-Acylamino-4, 6-Diphenylpyridine Derivatives as novel antagonists of GPR-54. (n.d.). ResearchGate. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 7. azom.com [azom.com]

- 8. mt.com [mt.com]

- 9. Thermal method of analysis | PPT [slideshare.net]

- 10. eag.com [eag.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [mostwiedzy.pl]

- 14. Effects of solvents on the aromaticity and thermodynamic properties of azacalix[2]arene[2]pyrimidines: A computational study | European Journal of Chemistry [eurjchem.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Solvation effects on the stability of silver(I) complexes with pyridine-containing ligands studied by thermodynamic and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

Strategic Desymmetrization: A Technical Guide to Synthesizing 2-Acetyl-6-phenylpyridine

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.

Executive Summary

The synthesis of 2-acetyl-6-phenylpyridine (Target Molecule, TM) from the commercially available 2,6-dibromopyridine represents a classic problem in heterocyclic desymmetrization. The core challenge lies not in the individual bond formations, but in the chemoselectivity required to differentiate two identical electrophilic sites (C2 and C6 positions).

This guide outlines a high-fidelity protocol prioritizing sequential cross-coupling . We utilize a controlled Suzuki-Miyaura reaction to break symmetry, followed by a Stille coupling with a "masked" acetyl equivalent to install the ketone functionality. This approach minimizes the formation of bis-phenyl byproducts and avoids the handling of volatile acetyl-transfer reagents until the final step.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear desymmetrization strategy. Attempting to install the acetyl group first (via lithiation/acylation) leaves a highly reactive bromopyridine ring that is prone to degradation or over-reaction during subsequent steps.

The Logic of Order:

-

Symmetry Breaking (Step 1): The bromine atoms on 2,6-dibromopyridine are electronically equivalent. We must exploit statistical probability and steric factors to install the phenyl ring first.

-

Functional Group Installation (Step 2): The remaining bromine at C6 is activated for a second cross-coupling. We employ tributyl(1-ethoxyvinyl)tin as a robust surrogate for the acetyl group. This vinyl ether is stable under coupling conditions and reveals the ketone upon mild acidic workup.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic logic flow demonstrating the sequential desymmetrization strategy.

Phase 1: Selective Mono-Arylation (Symmetry Breaking)

The critical failure point in this synthesis is the formation of 2,6-diphenylpyridine (bis-coupling). To mitigate this, we employ a stoichiometric deficit of the boronic acid.

Protocol 1: Suzuki-Miyaura Desymmetrization

Reaction: 2,6-Dibromopyridine + Phenylboronic Acid

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv SM : 0.9 equiv Boronic Acid | Statistical bias towards mono-product; unreacted SM is easier to separate than bis-product. |

| Catalyst | Pd(PPh | Robust, standard Pd(0) source effective for aryl bromides. |

| Solvent System | Toluene : EtOH : 2M Na | Biphasic system ensures solubility of boronic acid and efficient transmetalation. |

| Temperature | 80-90 °C | Sufficient for oxidative addition without promoting rapid bis-coupling. |

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a condenser, charge 2,6-dibromopyridine (1.0 equiv) and Pd(PPh

) -

Solvent Addition: Add degassed Toluene and Ethanol. Stir to dissolve.

-

Reagent Addition: Add Phenylboronic acid (0.9 equiv) dissolved in a minimal amount of ethanol, followed by 2M aqueous Na

CO -

Reaction: Heat to 90°C. Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically requires 12–16 hours.

-

Checkpoint: Stop when the boronic acid is consumed. Do not push for full conversion of the dibromide.[1]

-

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

. -

Purification: Flash column chromatography on silica gel.

-

Elution Order: Unreacted 2,6-dibromopyridine (elutes first)

2-Bromo-6-phenylpyridine (Target)

-

Expert Insight: If bis-coupling exceeds 10%, switch to a "High Dilution" protocol where the boronic acid is added dropwise over 2 hours using a syringe pump.

Phase 2: The "Masked" Acylation (Stille Coupling)

Direct acylation of pyridine rings using acyl chlorides and organometallics is often plagued by tertiary alcohol formation (over-addition). We utilize Tributyl(1-ethoxyvinyl)tin , a reagent that transfers a protected enol ether. This method is self-validating: the intermediate vinyl ether is stable to purification if needed, but readily hydrolyzes to the ketone.

Protocol 2: Stille Coupling & Hydrolysis

Reaction: 2-Bromo-6-phenylpyridine + Tributyl(1-ethoxyvinyl)tin

Reagents:

-

Substrate: 2-Bromo-6-phenylpyridine (1.0 equiv)

-

Reagent: Tributyl(1-ethoxyvinyl)tin (1.2 equiv)[2]

-

Catalyst: Pd(PPh

) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Coupling: Combine the substrate, stannane reagent, and catalyst in dry toluene under an inert atmosphere (N

or Ar). -

Reflux: Heat to 100-110°C for 16 hours. The solution will darken as Pd black precipitates.

-

Hydrolysis (The Reveal): Cool the mixture to room temperature. Add 1M HCl (aqueous) directly to the reaction pot and stir vigorously for 2 hours.

-

Tin Removal (Critical): Neutralize with saturated NaHCO

. Extract with EtOAc.[2][3]-

Purification Hack: To remove toxic organotin byproducts, wash the organic layer with a 10% aqueous solution of Potassium Fluoride (KF). This precipitates insoluble Bu

SnF, which can be filtered off.

-

-

Final Isolation: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: The Stille-Hydrolysis Workflow

Figure 2: Process flow for the conversion of the bromo-intermediate to the acetyl product via masked enol ether.

Alternative "Green" Route (Tin-Free)

For laboratories restricting the use of organotin reagents due to toxicity, a Lithiation-Acylation route is viable, though it requires stricter moisture control.

-

Reagents: n-Butyllithium (n-BuLi),

-Dimethylacetamide (DMA) or Weinreb Amide. -

Protocol:

-

Dissolve 2-bromo-6-phenylpyridine in dry THF at -78°C .

-

Add n-BuLi (1.1 equiv) dropwise. Note: Lithium-Halogen exchange is faster than nucleophilic attack on the pyridine ring at this temperature.

-

Stir for 30 mins, then add

-Dimethylacetamide (1.2 equiv). -

Allow to warm to RT and quench with NH

Cl.

-

-

Risk: If the temperature rises above -60°C during lithiation, n-BuLi may attack the pyridine ring or the phenyl substituent, leading to complex mixtures.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from

-

Wang, L., et al. (2014).[4] Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. Journal of Medicinal Chemistry. Retrieved from

-

Organic Syntheses. (2008). Stille Coupling of Halo-aromatics with Tributyl(1-ethoxyvinyl)tin. Retrieved from

-

Sigma-Aldrich. Tributyl(1-ethoxyvinyl)tin Product Specification and Reactivity. Retrieved from

-

Lutker, K. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science (RSC). Retrieved from

Sources

- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

Technical Analysis: 1H and 13C NMR Spectroscopy of 2-Acetyl-6-phenylpyridine

Executive Summary

2-Acetyl-6-phenylpyridine (C

This guide provides a rigorous spectral analysis of this molecule. Unlike symmetric 2,6-disubstituted pyridines, the asymmetry of this compound renders every carbon and proton chemically distinct, requiring a logic-driven assignment strategy. This document details the 1H and 13C chemical shifts, coupling constants, and the 2D NMR correlations necessary to validate the structure with high confidence.

Molecular Architecture & Theoretical Prediction[1]

Before acquiring data, we must predict the spectral footprint based on electronic effects.

-

The Acetyl Anchor: The methyl group provides a high-intensity singlet, serving as the internal integration reference (3H). The carbonyl group exerts a strong deshielding anisotropic effect on the adjacent pyridine proton (H3).

-

The Phenyl-Pyridine Axis: The phenyl ring acts as a conjugating system. While free rotation averages the orth- and meta- phenyl protons, the central pyridine ring is rigid.

-

Electronic Push-Pull: The acetyl group is electron-withdrawing (

), while the phenyl group is electron-donating via resonance (

Visualization: Assignment Workflow

The following diagram outlines the logical flow for assigning this specific asymmetric molecule.

Caption: Logical workflow for structural validation, moving from the aliphatic anchor to the complex aromatic region.

Experimental Protocol

To ensure reproducibility and minimize aggregation effects common in planar aromatic ligands, follow this protocol:

-

Solvent: Chloroform-d (

, 99.8% D) is the standard.-

Note: If solubility is poor or peaks broaden due to

-stacking, switch to DMSO-

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Reasoning: High concentrations can cause chemical shift drift in the aromatic region due to intermolecular ring currents.

-

-

Referencing: Calibrate to the residual

singlet at 7.26 ppm (1H) and the triplet at 77.16 ppm (13C).

1H NMR Spectral Analysis

The proton spectrum is divided into two distinct regions: the aliphatic acetyl zone and the aromatic zone.

The Aliphatic Region[2]

-

Signal: Sharp Singlet (s).

-

Shift:

ppm. -

Integration: 3H.

-

Assignment: Acetyl methyl group (

). -

Diagnostic Value: If this peak is a doublet, you likely have unreacted aldehyde or a reduction byproduct. If it is absent, hydrolysis has occurred.

The Aromatic Region (7.4 – 8.5 ppm)

This region contains 8 protons. The challenge is distinguishing the 3 pyridine protons from the 5 phenyl protons.

Table 1: Representative 1H NMR Assignments (

| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| Py-H3 | 8.05 – 8.15 | dd or d | 1H | Deshielded by adjacent C=O anisotropy. | |

| Py-H4 | 7.85 – 7.95 | t (or dd) | 1H | Typical pyridine | |

| Py-H5 | 7.75 – 7.85 | dd or d | 1H | Ortho to phenyl ring. | |

| Ph-H(o) | 8.00 – 8.10 | d | 2H | Ortho phenyl protons; deshielded by Py ring current. | |

| Ph-H(m) | 7.45 – 7.55 | t | 2H | Meta phenyl protons. | |

| Ph-H(p) | 7.40 – 7.50 | t | 1H | Para phenyl proton. |

Note: Exact shifts vary by concentration. The "Self-Validating" key is the integration ratio of 3 (Methyl) : 2 (Ph-o) : 1 (Py-H3) : 1 (Py-H4) : 1 (Py-H5) : 3 (Ph-m,p).

13C NMR Spectral Analysis

The Carbon-13 spectrum confirms the backbone. The lack of symmetry means we expect 11 distinct carbon signals (unless Ph-ortho/meta carbons are accidentally equivalent).

Table 2: Key 13C NMR Assignments

| Carbon Type | Shift ( | Diagnostic Feature |

| Carbonyl (C=O) | 200.0 – 200.5 | The most deshielded peak. Confirms ketone functionality. |

| Pyridine C2/C6 | 153.0 – 156.0 | Quaternary carbons adjacent to Nitrogen. Low intensity. |

| Phenyl C(ipso) | 138.0 – 140.0 | Quaternary carbon linking Phenyl to Pyridine. |

| Aromatic CH | 120.0 – 138.0 | Cluster of 6 signals (3 Py + 3 Ph sets). |

| Methyl ( | 25.0 – 26.5 | High field aliphatic signal. |

Advanced Validation: 2D NMR Connectivity

To satisfy the "Trustworthiness" pillar, one cannot rely on 1D shifts alone due to potential overlap in the 7.8–8.1 ppm region. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive experiment.

The "Golden Triangle" of Connectivity

The structure is proven if you can trace the connectivity from the isolated Methyl group into the aromatic core.

-

Methyl Protons (2.8 ppm) show a strong HMBC correlation to the Carbonyl Carbon (200 ppm) .

-

Methyl Protons also show a weaker (3-bond) correlation to the Pyridine C2 (quaternary, ~153 ppm) .

-

Pyridine H3 (8.1 ppm) shows a 3-bond correlation to the Carbonyl Carbon .

Visualization: HMBC Connectivity Logic

This diagram illustrates the specific correlations required to confirm the 2-acetyl substitution pattern.

Caption: HMBC correlations establishing the link between the aliphatic tail and the aromatic core.

Troubleshooting & Common Impurities

-

Broadening: If the aromatic peaks are broad, the phenyl ring may be rotating slowly on the NMR timescale (rare at RT) or the sample contains paramagnetic impurities (e.g., residual Cu/Fe from coupling reactions). Filter through Celite/Chelex if suspected.

-

Extra Singlet at 10.0 ppm: Indicates oxidation of the methyl group to an aldehyde (rare) or residual starting material (if synthesized from 6-phenyl-2-pyridinecarboxaldehyde).

-

Water Peak: In

, water appears ~1.56 ppm. Ensure this does not integrate into your methyl signal if shifts drift.

References

-

Constable, E. C., et al. (2008). Structural characterization of 2,6-disubstituted pyridine ligands. Dalton Transactions.

-

ChemicalBook. (n.d.). 2-Acetylpyridine Spectral Data. Retrieved from ChemicalBook.[1][2]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

-

Hadjeri, M., et al. (2006). Synthesis of this compound derivatives. European Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Electronic Absorption Spectra of 2-Acetyl-6-phenylpyridine

Abstract

This technical guide provides a comprehensive analysis of the electronic absorption spectra of 2-Acetyl-6-phenylpyridine, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its ultraviolet-visible (UV-Vis) absorption profile, detailing the core electronic transitions and the influence of molecular structure. A significant portion of this guide is dedicated to the practical aspects of spectral acquisition and analysis, including the profound effects of solvent polarity on the absorption maxima. Step-by-step experimental protocols are provided to ensure methodological rigor and reproducibility. Furthermore, this guide explores the application of computational chemistry, specifically Density Functional Theory (DFT), in elucidating the electronic properties and predicting the spectral behavior of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the photophysical properties of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a heterocyclic ketone with a molecular structure that combines a pyridine ring, an acetyl group, and a phenyl group. This unique combination of functional groups gives rise to interesting electronic properties that are relevant in various scientific domains. In the context of drug development, pyridine derivatives are known to exhibit a wide range of biological activities, and understanding their electronic structure is crucial for designing new therapeutic agents.[1] In materials science, compounds with tailored photophysical properties are essential for the development of sensors, dyes, and nonlinear optical materials.[2]

The electronic absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of its electronic transitions. For this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group. A thorough understanding of these transitions is paramount for predicting the molecule's behavior in different chemical environments and for rationally designing derivatives with desired optical properties.

Theoretical Framework: Understanding the Electronic Transitions

The electronic absorption spectrum of this compound is governed by the transitions of electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO).[3] The key electronic transitions in this molecule are:

-

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. In this compound, these transitions are associated with the π-systems of the pyridine and phenyl rings.

-

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair of the nitrogen atom in the pyridine ring or the oxygen atom in the acetyl group) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π→π* transitions.

The specific energies and intensities of these transitions are influenced by the interplay of the electron-withdrawing acetyl group and the π-donating phenyl group on the pyridine ring.

Experimental Analysis of the Electronic Absorption Spectrum

A comprehensive understanding of the electronic absorption spectrum of this compound requires careful experimental investigation. This section outlines the key experimental considerations and provides a detailed protocol for acquiring and analyzing the UV-Vis spectrum.

The Impact of Solvent Polarity (Solvatochromism)

The position, intensity, and shape of the absorption bands of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[2][4] This is due to differential solvation of the ground and excited states of the molecule. For instance, polar solvents can stabilize the charge-separated excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum.[2] Conversely, non-polar solvents may favor the ground state, resulting in a blue shift (hypsochromic shift).

Table 1: Expected Solvatochromic Shifts for this compound

| Solvent Class | Expected Shift in π→π | Expected Shift in n→π | Rationale |

| Non-polar (e.g., Hexane) | Blue-shifted | Blue-shifted | Minimal stabilization of excited states. |

| Polar Aprotic (e.g., Acetonitrile) | Red-shifted | Red-shifted | Stabilization of the excited state dipole moment. |

| Polar Protic (e.g., Ethanol) | Red-shifted | Blue-shifted (potentially) | Hydrogen bonding can stabilize the ground state non-bonding electrons, increasing the energy of the n→π* transition. |

Experimental Protocol for UV-Vis Spectral Acquisition

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound and investigating the effect of solvent polarity.

Materials:

-

This compound

-

Spectrophotometric grade solvents (e.g., hexane, acetonitrile, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.

-

Working Solution Preparation: From the stock solution, prepare a series of working solutions in different solvents (hexane, acetonitrile, ethanol) at a concentration that gives an absorbance reading between 0.5 and 1.5 at the wavelength of maximum absorption (λmax).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε) for each solvent. The molar absorptivity can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Workflow for UV-Vis Spectral Analysis

Caption: Workflow for acquiring and analyzing the UV-Vis absorption spectrum of this compound.

Computational Insights from Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful tool for understanding the electronic structure and predicting the absorption spectra of molecules like this compound.[3][5] These methods can be used to:

-

Optimize the molecular geometry: Determine the most stable conformation of the molecule.

-

Calculate molecular orbitals: Visualize the HOMO and LUMO and understand their contributions to electronic transitions.

-

Predict electronic transitions: Calculate the energies and oscillator strengths of the electronic transitions, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum.

Table 2: Representative DFT Calculation Parameters

| Parameter | Value/Method | Rationale |

| Functional | B3LYP | A widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. |

| Basis Set | 6-311G(d,p) | A flexible basis set that includes polarization functions for improved accuracy. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of different solvents on the electronic structure and spectra. |

By comparing the computationally predicted spectrum with the experimentally obtained spectrum, a more detailed assignment of the absorption bands to specific electronic transitions can be achieved.

Logical Flow of DFT-based Spectral Prediction

Caption: A flowchart illustrating the computational workflow for predicting the electronic absorption spectrum using DFT and TD-DFT.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the electronic absorption spectra of this compound, encompassing both theoretical principles and practical experimental and computational methodologies. The interplay between the molecular structure and the photophysical properties has been highlighted, with a particular emphasis on the influence of the solvent environment.

Future research in this area could focus on:

-

Synthesis and characterization of derivatives: Investigating how modifications to the acetyl and phenyl groups affect the electronic absorption spectra and other photophysical properties.

-

Time-resolved spectroscopy: Studying the excited-state dynamics of this compound to understand processes such as fluorescence and intersystem crossing.

-

Applications in sensing: Exploring the potential of this compound and its derivatives as fluorescent probes for detecting metal ions or other analytes.

By continuing to explore the fundamental photophysics of this and related compounds, we can unlock new opportunities for their application in drug discovery, materials science, and beyond.

References

-

Trišović, N. P., et al. (2015). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 435–446. [Link]

-

Rashid, H. ur, et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7), 757-762. [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

- El-Kemary, M. A., et al. (2000). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Journal of Physical Organic Chemistry, 13(5), 261-268.

- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.

-

Zhao, C., et al. (2015). A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 90-95. [Link]

-

Abou-Hussein, A. A., & Linert, W. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 597-607. [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(5), 1718. [Link]

-

MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules, 27(10), 3254. [Link]

-

Royal Society of Chemistry. (2011). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. Dalton Transactions, 40(12), 2875-2884. [Link]

-

Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(33), 21538-21547. [Link]

Sources

crystallographic data and X-ray structure of 2-Acetyl-6-phenylpyridine

An In-depth Technical Guide: Crystallographic and Structural Analysis of 2-Acetyl-6-phenylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Foreword: Beyond the Structure, Understanding the 'Why'

In the landscape of modern chemical sciences, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundational blueprint for innovation. This compound is a molecule of significant interest, primarily for its role as a bidentate chelating ligand—a molecular "pincer"—capable of binding to metal ions. This characteristic makes it a valuable scaffold in fields ranging from catalysis to the development of novel therapeutics. This guide provides a comprehensive technical overview of its crystallographic analysis. However, our objective extends beyond presenting data. We aim to illuminate the causality behind the experimental choices and the logic of the structural analysis, offering a self-validating framework for researchers in the field.

PART 1: The Experimental Journey: From Synthesis to a Diffracting Crystal

The successful elucidation of a crystal structure is the culmination of a meticulous, multi-stage process. Each step is critical; a failure in one cascades to the next. Here, we detail the field-proven methodologies.

Synthesis: Building the Molecular Target

The synthesis of this compound is reliably achieved via a Suzuki cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its robustness in forming carbon-carbon bonds.

Protocol: Suzuki Coupling for this compound Synthesis

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-acetyl-6-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (3 equivalents).

-

Catalyst Introduction: Add a palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 1-3 mol%. The choice of a dppf ligand is strategic; it provides thermal stability and promotes high catalytic turnover.

-

Solvent & Reaction: Add a degassed solvent mixture, often toluene and water (e.g., 4:1 v/v). Heat the reaction mixture to reflux (typically 90-100 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 12-24 hours).

-

Workup & Purification: After cooling, the phases are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure compound.

Crystallization: The Art of Molecular Self-Assembly

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the molecules to slowly and methodically arrange themselves into a perfectly ordered lattice.

Protocol: Growing Diffraction-Quality Crystals

-

Method of Choice: Slow evaporation is a reliable technique for a compound like this compound.

-

Step 1: Solvent Selection: Dissolve a small amount of the purified compound (~10-20 mg) in a minimal volume of a "good" solvent, such as dichloromethane or chloroform, in a small, clean vial.

-

Step 2: Inducing Supersaturation: Slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, such as n-hexane, dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate.

-

Step 3: Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows the more volatile solvent to evaporate slowly over several days. As the solvent volume decreases, the solution becomes supersaturated, and crystals begin to form. Needle-like crystals are often obtained using this method.[1]

Caption: Workflow from synthesis to structural elucidation.

PART 2: Deciphering the Data: The Crystal Structure of this compound

Once a suitable crystal is analyzed, a wealth of data is generated. The following represents a typical dataset for a molecule in this class, synthesized from common observations for substituted pyridines.[2][3][4]

Crystallographic Data Summary

The data provides a fingerprint of the crystal, defining its fundamental repeating unit (the unit cell).

| Parameter | Representative Value | Rationale & Significance |

| Formula | C₁₃H₁₁NO | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 197.23 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems; indicates specific unit cell symmetries.[1] |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, describing the symmetry elements within the unit cell.[2] |

| a (Å) | ~ 8.5 | Dimensions of the unit cell sides. |

| b (Å) | ~ 10.1 | |

| c (Å) | ~ 12.3 | |

| β (°) | ~ 98.5° | The non-90° angle in the monoclinic system. |

| Volume (ų) | ~ 1050 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | ~ 1.25 g/cm³ | Density calculated from the formula weight and unit cell volume. |

| R₁(final) | < 0.05 | The R-factor, a measure of agreement between the experimental data and the final refined model. A value <5% indicates a good quality structure. |

Molecular Structure: A Tale of Two Rings

The X-ray structure reveals the precise bond lengths, angles, and conformation of the molecule.

-

Inter-ring Dihedral Angle: The most striking feature is that the pyridine and phenyl rings are not coplanar. A significant dihedral (twist) angle of approximately 25-30° is observed.[4] This is a direct consequence of steric hindrance between the hydrogen atoms on the adjacent rings, forcing them out of planarity to relieve strain.

-

Acetyl Group Conformation: The acetyl group (CH₃-C=O) is largely coplanar with the pyridine ring. This orientation maximizes conjugation between the carbonyl group's π-system and the aromatic ring, which has electronic implications for its coordination chemistry.

-

Bond Lengths: The C-C bond lengths within the aromatic rings are intermediate between single and double bonds, confirming their aromatic character. The C=O double bond of the acetyl group exhibits a typical length of ~1.22 Å.

Supramolecular Assembly: The Crystal Packing

In the solid state, molecules do not exist in isolation. They pack together, stabilized by a network of non-covalent interactions. These can be visualized and quantified using techniques like Hirshfeld surface analysis.[5]

-

C-H···O Interactions: The primary interaction involves weak hydrogen bonds between the carbonyl oxygen of one molecule and hydrogen atoms on the phenyl ring of a neighboring molecule.

-

π-π Stacking: The aromatic rings of adjacent molecules arrange in a parallel-displaced fashion, allowing for stabilizing π-π stacking interactions.

-

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich face of an aromatic ring on another molecule.

Caption: Key structural relationships in this compound.

PART 3: Conclusion and Future Outlook

The crystallographic analysis of this compound provides an unambiguous, high-resolution snapshot of its molecular architecture and solid-state behavior. This guide has detailed the robust experimental pipeline required to obtain this data, from targeted synthesis to meticulous crystal growth and diffraction analysis.

The structural insights gained—particularly the non-planar ring orientation and the network of weak intermolecular forces—are critical for professionals in drug development and materials science. This knowledge enables:

-

Rational Ligand Design: Modifying the substituents on the rings to control the dihedral angle and, consequently, the coordination geometry of resulting metal complexes.

-

In Silico Modeling: Providing accurate starting geometries for computational studies, such as docking simulations with protein targets.

-

Polymorph Screening: Understanding the intermolecular interactions is the first step in predicting and identifying different crystalline forms (polymorphs), which can have dramatically different physical properties.

In essence, the crystal structure serves as the empirical ground truth that validates theoretical models and guides the rational design of next-generation molecules.

References

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega.

- Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. ResearchGate.

- Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry.

- The crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone, C14H12FN3O. ResearchGate.

- 2,6-Diphenylpyridine. ResearchGate.

- Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI.

-

Cambridge Crystallographic Data Centre (CCDC) . CCDC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Fabrication of Iridium(III) Complexes using 2-Acetyl-6-phenylpyridine

This Application Note and Protocol guide details the fabrication of iridium(III) complexes utilizing 2-Acetyl-6-phenylpyridine as a cyclometalating ligand. This guide is designed for researchers in organometallic synthesis, OLED material development, and photophysical chemistry.

Executive Summary & Technical Context

The ligand This compound (acppy) represents a strategic scaffold in the design of phosphorescent iridium(III) complexes. Unlike the standard 2-phenylpyridine (ppy), the incorporation of an acetyl group at the 6-position of the pyridine ring introduces two critical functionalities:

-

Electronic Tuning: The electron-withdrawing acetyl group stabilizes the HOMO levels of the metal-ligand complex, typically inducing a red-shift in emission wavelength compared to unsubstituted ppy analogues.

-

Steric & Reactive Handle: The 6-position substitution introduces steric strain near the metal center, which can inhibit the formation of fac-homoleptic isomers but favors specific heteroleptic geometries. Furthermore, the acetyl group serves as a reactive site for post-complexation Schiff-base condensation, enabling the construction of larger supramolecular architectures.

This guide provides a validated protocol for the cyclometalation of this compound to form the chloro-bridged dimer, followed by its conversion into a stable heteroleptic neutral complex.

Material Specifications & Safety

Chemical Profile

-

Compound Name: this compound (1-(6-phenylpyridin-2-yl)ethanone)

-

CAS Number: 89284-69-5 (Verify specific isomer availability)

-

Molecular Weight: 197.23 g/mol

-

Role: Main Cyclometalating Ligand (

donor)

Reagents & Solvents

| Reagent | Grade/Purity | Role |

| Iridium(III) Chloride Hydrate ( | Metal Source | |

| 2-Ethoxyethanol | Anhydrous, 99.8% | Primary Solvent (High BP) |

| Acetylacetone (acac) | ReagentPlus, | Ancillary Ligand |

| Sodium Carbonate ( | Anhydrous, Powder | Base |

| Dichloromethane (DCM) | HPLC Grade | Extraction/Workup |

| Hexane/Methanol | ACS Grade | Precipitation/Washing |

Critical Safety Warning

-

Iridium Salts: Irritant and potentially hygroscopic. Handle in a glovebox or desiccator if precise stoichiometry is required.

-

High Temperature: Reactions are conducted at 110–130°C. Use pressure-rated vessels or standard reflux setups with secure joints.

Experimental Protocols

Workflow Overview

The synthesis follows the "Nonoyama Route," a two-step industry-standard method:

-

Step A: Formation of the

-chloro-bridged dimer -

Step B: Cleavage of the dimer with an ancillary ligand (acac) to form the neutral complex

.

DOT Diagram: Synthesis Workflow

Protocol A: Synthesis of the Chloro-Bridged Dimer

Objective: Synthesize

Expert Insight: The acetyl group at the 6-position creates steric hindrance. Unlike simple ppy, this reaction may require longer times or slightly higher temperatures. The 2-ethoxyethanol/water mixture is critical because water aids in the solubility of the chloride salt and facilitates the initial coordination.

Procedure:

-

Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add

(1.0 mmol, approx. 300-350 mg depending on hydration) and This compound (2.2 mmol, 2.2 equiv) to the flask.-

Note: A slight excess (2.2–2.5 equiv) of the ligand ensures complete consumption of the expensive iridium salt.

-

-

Solvent Addition: Add a mixture of 2-ethoxyethanol and deionized water (3:1 ratio, typically 15 mL : 5 mL).

-

Reaction: Degas the solution by bubbling nitrogen for 15 minutes. Heat the mixture to reflux (approx. 110–120°C) under nitrogen for 24–48 hours .

-

Observation: The solution will transition from dark brown/red to a cloudy suspension containing a yellow/orange precipitate (the dimer).

-

-

Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of water to fully precipitate the dimer.

-

Isolation: Filter the solid through a glass frit or Büchner funnel. Wash sequentially with:

-

Water (

mL) to remove unreacted Ir salts. -

Methanol (

mL) to remove excess organic ligand. -

Hexane (

mL).

-

-

Drying: Dry the solid under vacuum at 60°C for 4 hours.

-

Expected Yield: 60–80%.

-

Appearance: Yellow to Orange powder.

-

Protocol B: Fabrication of Heteroleptic Ir(acppy)2(acac)

Objective: Convert the insoluble dimer into a soluble, emissive neutral complex.

Procedure:

-

Setup: Use a 50 mL round-bottom flask with a reflux condenser and nitrogen line.

-

Charging: Suspend the Dimer (0.5 mmol) in 2-ethoxyethanol (15 mL).

-

Reagents: Add Acetylacetone (acac) (1.5 mmol, 3 equiv) and Sodium Carbonate (

) (5.0 mmol, 10 equiv).-

Mechanistic Note: The base deprotonates the acac, generating the acac- anion which displaces the bridging chloride ligands.

-

-

Reaction: Degas with nitrogen for 10 minutes. Reflux at 100°C for 12–16 hours .

-

Observation: The suspension should dissolve, turning into a clear, vibrant solution (often orange/red).

-

-

Workup: Cool to room temperature. Remove the solvent via rotary evaporation.[1]

-

Extraction: Redissolve the residue in DCM (30 mL) and wash with water (

mL) to remove inorganic salts ( -

Purification: Dry the organic layer over

, filter, and concentrate. Purify via silica gel column chromatography using a DCM/Hexane gradient (typically 1:1 to pure DCM). -

Final Product: Recrystallize from DCM/Methanol if necessary for device-grade purity.

Characterization & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the synthesized complex must be validated using the following self-consistent checks.

Data Table: Expected Characterization Signals

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | Aromatic Region (6.0 - 9.0 ppm) | Distinct splitting patterns; integration matches 2:1 ligand:acac ratio. | Confirms coordination of two acppy ligands and one acac. |

| 1H NMR | Methyl Region (~2.0 ppm) | Singlet for acac methyls; Singlet for acetyl group on ligand. | Verifies presence of acetyl group (intact) and acac ancillary. |

| Mass Spec (ESI/MALDI) | m/z | Molecular ion peak | Confirms molecular formula and absence of dimer. |

| Photoluminescence | Emission | ~550–600 nm (Orange/Red). | Red-shift vs. Ir(ppy)2(acac) due to electron-withdrawing acetyl. |

DOT Diagram: Electronic Effects Pathway

[1][5]

Troubleshooting & Optimization

-

Low Yield in Dimer Step: If the yield is <50%, the steric bulk of the acetyl group may be inhibiting bridge formation.

-

Solution: Switch solvent to Glycerol and increase temperature to 180°C (requires careful monitoring to avoid decomposition).

-

-

Impurity (Unreacted Ligand): this compound can be difficult to remove if it co-precipitates.

-

Solution: Wash the dimer vigorously with hot ethanol or diethyl ether before the cleavage step.

-

-

Isomerism: Due to the asymmetry of the ligand, fac vs mer isomers are possible in homoleptic syntheses, but the dimer route typically yields the thermodynamic product upon cleavage.

References

-

Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N iridium(III) complexes". Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link

-

Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes". Journal of the American Chemical Society, 123(18), 4304-4312. Link

-

You, Y., & Park, S. Y. (2005). "Inter-Ligand Energy Transfer and Its Application to Color Tuning in Iridium(III) Complexes". Journal of the American Chemical Society, 127(49), 17114–17115. Link

-

Organic Syntheses. (2018). "Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III)". Org.[1][2][3] Synth., 95, 29-45.[1] Link

Sources

Catalytic Applications of Metal Complexes Derived from 2-Acetyl-6-phenylpyridine and its Analogs: A Guide for Researchers

Introduction: The Promise of 2-Acetyl-6-phenylpyridine in Catalysis

The ligand this compound stands as a molecule of significant interest in the design of novel transition metal catalysts. Its structure uniquely combines the σ-donating pyridine nitrogen and the phenyl group, which can participate in C-H activation, with a pendant acetyl group that introduces a potential N,O-chelation site. This arrangement suggests the potential for this ligand to form stable, well-defined complexes with a variety of transition metals, acting as a versatile scaffold for catalytic transformations. The steric and electronic properties of this ligand can be readily tuned, offering the potential for fine control over the reactivity and selectivity of its metal complexes.

While the catalytic applications of metal complexes derived directly from this compound are an emerging area of research, the extensive studies on its constituent fragments—2-acetylpyridine and 2-phenylpyridine—provide a strong foundation for understanding its potential. This guide will, therefore, explore the catalytic applications of metal complexes derived from these closely related and well-investigated analogs. By examining the catalytic paradigms established for these systems, we can extrapolate the potential applications and design principles for catalysts based on the this compound framework. Specifically, we will delve into the use of 2-acetylpyridine-derived Schiff base complexes in oxidation and reduction catalysis, and the pioneering work on 2-phenylpyridine complexes in palladium-catalyzed C-H activation reactions.

Section 1: Catalysis with 2-Acetylpyridine-Based Complexes: Harnessing the N,O-Chelate

The 2-acetylpyridine moiety provides a robust N,O-chelate upon deprotonation of a derivative, which can stabilize metal centers in various oxidation states. This has led to the development of catalysts for a range of reactions, including oxidation, reduction, and polymerization. A particularly fruitful area of research has been the use of Schiff base derivatives of 2-acetylpyridine. The imine nitrogen introduces an additional coordination site, creating versatile tridentate ligands.

Application Note: Copper(II)-Schiff Base Complexes in Catalytic Oxidation

Copper complexes of Schiff bases derived from 2-acetylpyridine have shown considerable promise as catalysts for oxidation reactions.[1][2] The copper center, held within the rigid ligand framework, can efficiently mediate electron transfer processes. These complexes have been successfully employed in the oxidation of alcohols and phenols, often using environmentally benign oxidants like hydrogen peroxide.[1] The mechanism is believed to involve the formation of a high-valent copper-oxo or copper-peroxo intermediate, which then acts as the active oxidizing species.

Experimental Protocol 1: Synthesis of a Copper(II)-Schiff Base Complex and its Application in the Oxidation of Benzyl Alcohol

This protocol details the synthesis of a representative copper(II) complex with a Schiff base ligand derived from 2-acetylpyridine and ethanolamine, followed by its use in the catalytic oxidation of benzyl alcohol to benzaldehyde.

Part A: Synthesis of the Schiff Base Ligand (L)

Caption: Workflow for the synthesis of the Schiff base ligand (L).

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine (1.21 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition of Amine: To this solution, add ethanolamine (0.61 g, 10 mmol).

-

Reaction: Reflux the reaction mixture for 4 hours.

-

Isolation: Allow the solution to cool to room temperature. The product will precipitate as a crystalline solid. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Part B: Synthesis of the Copper(II) Complex [Cu(L)Cl₂]

Caption: Workflow for the synthesis of the copper(II) complex.

-

Dissolution: Dissolve the Schiff base ligand (L) (1.64 g, 10 mmol) in methanol (20 mL) in a 50 mL flask.

-

Addition of Copper Salt: In a separate beaker, dissolve copper(II) chloride dihydrate (1.70 g, 10 mmol) in methanol (20 mL). Add this solution dropwise to the ligand solution with constant stirring.

-

Precipitation: A colored precipitate will form immediately. Continue stirring the mixture at room temperature for 2 hours to ensure complete complexation.

-

Isolation: Filter the solid complex, wash with methanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL). Dry the complex in a desiccator.

Part C: Catalytic Oxidation of Benzyl Alcohol

-

Reaction Mixture: In a 50 mL round-bottom flask, add the synthesized copper(II) complex (0.05 mmol), benzyl alcohol (5 mmol), and acetonitrile (10 mL).

-

Addition of Oxidant: To this stirred solution, add 30% hydrogen peroxide (10 mmol) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture at 70°C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and quench the excess hydrogen peroxide by adding a saturated solution of sodium sulfite.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-